molecular formula C12H18N2O2 B6503776 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide CAS No. 1396785-07-1

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide

Cat. No. B6503776
CAS RN: 1396785-07-1
M. Wt: 222.28 g/mol
InChI Key: QROGMKWOZMUMEI-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide, also known as CPOP, is a cyclic amide compound derived from cyclobutane and pyrrolidine. It is a highly versatile molecule and is used in a variety of scientific applications, including drug discovery, chemical synthesis, and biochemistry. CPOP has been studied extensively in recent years due to its unique properties, which make it an ideal candidate for various applications.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is not yet fully understood. However, it is believed that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide interacts with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides. Specifically, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide are not yet fully understood. However, it has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid. Specifically, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid. In addition, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, such as cyclopropyl pyrrolidine and cyclobutylcarboxylic acid.

Advantages and Limitations for Lab Experiments

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has several advantages and limitations for lab experiments. One of the main advantages of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is its high versatility, which allows it to be used in a variety of scientific applications. Additionally, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been shown to interact with proteins, enzymes, and other molecules in a manner that is similar to other cyclic amides, making it an ideal candidate for various experiments. However, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has some limitations, such as its relatively low solubility in water and its relatively low stability in the presence of acids and bases.

Future Directions

The future directions for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide are numerous. One potential direction is the development of new synthesis methods for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide. Additionally, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide could be further studied to understand its biochemical and physiological effects, as well as its potential applications in drug discovery and chemical synthesis. Furthermore, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide could be used to develop new drug targets and to facilitate the synthesis of novel drugs. Finally, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide could be used to study the structure and function of proteins, as well as to study enzyme-substrate interactions.

Synthesis Methods

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide can be synthesized through a variety of methods, including the cyclization of cyclopropyl pyrrolidine and the condensation of cyclobutylcarboxylic acid with pyrrolidine. The cyclization of cyclopropyl pyrrolidine involves the reaction of cyclopropyl pyrrolidine with a base such as sodium hydroxide or potassium hydroxide. The reaction of cyclobutylcarboxylic acid with pyrrolidine involves the addition of cyclobutylcarboxylic acid to pyrrolidine in the presence of a base such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been used in a variety of scientific applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been used to identify novel drug targets, as well as to facilitate the synthesis of novel drugs. In chemical synthesis, it has been used as a building block for the synthesis of complex molecules. In biochemistry, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has been used to study enzyme-substrate interactions, as well as to study the structure and function of proteins.

properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-11-6-9(7-14(11)10-4-5-10)13-12(16)8-2-1-3-8/h8-10H,1-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROGMKWOZMUMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide

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